2-[2-(Boc-amino)ethoxy]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-7-5-4-6-10(11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADEOZUDGOAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-35-8 | |
| Record name | Carbamic acid, N-[2-[2-(aminocarbonyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2 2 Boc Amino Ethoxy Benzamide and Its Analogues
Strategies for the Construction of the Benzamide (B126) Core Structure
The formation of the primary benzamide group is a critical step in the synthesis of the target molecule. This transformation can be achieved through several reliable methods, primarily involving the amidation of a carboxylic acid precursor.
Amidation Reactions and Coupling Agents
The most direct route to a primary benzamide is the reaction of a corresponding benzoic acid derivative with an ammonia (B1221849) source. askiitians.comvedantu.com To facilitate this condensation reaction, which typically involves the removal of a water molecule, various coupling agents are employed to activate the carboxylic acid. researchgate.net
The process often begins with the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. vedantu.com This can be accomplished by treating the benzoic acid with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). askiitians.com The resulting acyl chloride is then reacted with ammonia (NH₃) to form the benzamide. vedantu.comglobalconference.info
Alternatively, modern peptide coupling agents can be used to directly mediate the reaction between the carboxylic acid and an amine, offering milder reaction conditions. These reagents are designed to form an active ester intermediate in situ, which is then readily attacked by the amine. A variety of such agents are available, each with specific applications and advantages.
| Coupling Agent | Full Name | Notes |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used in solid-phase synthesis. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used, similar to HATU. |
| EDC/EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide, byproduct is easily washed away. google.com |
| HOBt | Hydroxybenzotriazole | Often used as an additive with carbodiimides like EDC to suppress side reactions and improve efficiency. google.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Effective, but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |
Convergent and Linear Synthesis Approaches
A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is formed. youtube.com In the context of the target molecule, a plausible linear route would start with a simple precursor like salicylic (B10762653) acid. The synthesis would proceed step-by-step: first, the ether side chain would be attached to the phenolic hydroxyl group, and then the carboxylic acid would be converted to the primary amide. Each step builds upon the last, elongating the synthetic sequence.
In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a final step. youtube.com For 2-[2-(Boc-amino)ethoxy]benzamide, a convergent approach would involve:
Synthesizing the 2-hydroxybenzamide (salicylamide) core. researchgate.netchemeo.com
Separately preparing the Boc-aminoethoxy side chain, typically as an alkyl halide or tosylate (e.g., tert-butyl (2-bromoethyl)carbamate).
Finally, coupling these two fragments together in an etherification reaction.
Introduction of the 2-Ethoxy Subunit
A key structural feature of the target molecule is the ether linkage at the 2-position of the benzamide ring. This is typically installed via an etherification reaction using a suitable precursor.
Etherification Reactions
The most common and effective method for forming the aryl ether bond in this context is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com
In the synthesis of this compound, the phenolic hydrogen of 2-hydroxybenzamide is first deprotonated with a base to form the corresponding sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the Boc-aminoethoxy side-chain precursor, which contains a good leaving group (e.g., bromide, iodide, or tosylate).
The choice of reaction conditions is crucial for the success of the Williamson ether synthesis.
| Parameter | Common Reagents/Conditions | Rationale |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. wikipedia.org |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. byjus.comwikipedia.org |
| Temperature | 50-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. byjus.comwikipedia.org |
| Side Chain Reagent | tert-butyl (2-bromoethyl)carbamate or tert-butyl (2-tosyloxyethyl)carbamate | The primary halide/tosylate is an excellent substrate for the SN2 reaction. masterorganicchemistry.com |
Precursor Design and Synthesis (e.g., 2-Hydroxybenzamide derivatives)
The primary precursor for the etherification step is 2-hydroxybenzamide, also known as salicylamide (B354443). wikipedia.orgsigmaaldrich.com The synthesis of salicylamide itself is straightforward. It is commonly prepared from salicylic acid or its esters, such as methyl salicylate (B1505791). For instance, methyl salicylate can be treated with an excess of aqueous or alcoholic ammonia at elevated temperatures and pressures to yield salicylamide. Another route involves the partial hydrolysis of salicylonitrile. prepchem.com The availability and straightforward synthesis of this precursor make it an ideal starting point for introducing the ether side chain.
Incorporation of the Boc-Aminoethoxy Side Chain
The final key structural element to be introduced is the N-Boc protected aminoethoxy side chain. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, as it is stable under a wide range of reaction conditions but can be easily removed under moderately acidic conditions. organic-chemistry.org
The incorporation of this side chain is typically achieved during the etherification step described in section 2.2.1. The key reagent for this is an electrophilic, two-carbon spacer attached to a Boc-protected amine. A common and effective reagent is tert-butyl (2-bromoethyl)carbamate or the corresponding iodide or tosylate. This reagent is prepared from 2-aminoethanol (ethanolamine). The synthesis involves first protecting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form tert-butyl (2-hydroxyethyl)carbamate, followed by conversion of the hydroxyl group into a good leaving group, for example, by reaction with triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction) to yield the bromide.
Alternatively, the direct synthesis of tert-butyl (2-aminoethyl)carbamate from ethylenediamine (B42938) is possible by carefully controlling the stoichiometry of the reaction with Boc-anhydride. prepchem.com This mono-protected diamine can then be further functionalized. The use of a pre-fabricated and protected side-chain reagent ensures that the amine functionality does not interfere with the etherification reaction.
Synthesis of Boc-Protected Aminoethoxy Precursors
A key intermediate in the synthesis of the target compound is 2-[2-(Boc-amino)ethoxy]ethanol. sigmaaldrich.com This precursor provides the Boc-protected aminoethoxy side chain, which is later coupled to the benzamide core. The tert-butyloxycarbonyl (Boc) protecting group is crucial for preventing unwanted reactions at the amine functionality during subsequent synthetic steps. chemimpex.com
The synthesis of 2-[2-(Boc-amino)ethoxy]ethanol typically starts from 2-(2-aminoethoxy)ethanol. sigmaaldrich.comgoogle.com The Boc group is introduced by reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions or even solvent-free conditions. chemimpex.comjk-sci.com This reaction is a standard and efficient method for protecting amines. jk-sci.com Alternative methods for synthesizing aminoethoxy precursors, such as those starting from diethylene glycol or 2-[2-(2-chloroethoxy)ethoxy]-ethanol, have also been explored, sometimes involving intermediates like azides or tosylates. google.comgoogle.comchemicalbook.com
Table 1: Properties of 2-[2-(Boc-amino)ethoxy]ethanol
| Property | Value |
| Molecular Formula | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 139115-91-6 |
| Appearance | Liquid |
| Density | 1.061 g/mL at 25 °C |
This data is compiled from sources sigmaaldrich.comamerigoscientific.comtcichemicals.com.
Chemoselective Protection and Deprotection Strategies for Boc Groups
The use of the Boc protecting group is central to the synthesis of this compound. Its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions make it an excellent choice for protecting amines. organic-chemistry.orgacsgcipr.org
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or under solvent-free conditions. jk-sci.com Catalysts like iodine or ionic liquids can also be employed to enhance the efficiency and chemoselectivity of the N-tert-butoxycarbonylation of amines. organic-chemistry.org
Deprotection: The removal of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and tert-butyl cation. jk-sci.comacsgcipr.org
Orthogonal Protection: In the synthesis of more complex analogues, an orthogonal protection strategy is often necessary. fiveable.me This involves using multiple protecting groups that can be removed under different, non-interfering conditions. fiveable.me For instance, the acid-labile Boc group can be used in conjunction with a base-labile group like the 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgfiveable.me This allows for the selective deprotection of one amine in the presence of another, enabling precise control over the synthetic sequence. fiveable.meacs.org For example, a molecule could have a Boc-protected amine at one position and an Fmoc-protected amine at another; the Fmoc group can be removed with a base like piperidine (B6355638) without affecting the Boc group, and the Boc group can later be removed with an acid without affecting other parts of the molecule. sigmaaldrich.com
Chemoselectivity: The ability to selectively deprotect one Boc group in the presence of another (e.g., an aromatic N-Boc vs. an aliphatic N-Boc) can be challenging but is achievable under certain conditions. jk-sci.com For example, reagents like montmorillonite (B579905) K10 clay have been shown to selectively cleave aromatic N-Boc groups while leaving aliphatic ones intact. jk-sci.com Similarly, thermal deprotection in continuous flow systems has demonstrated the potential for selective removal of an aryl N-Boc group at a lower temperature than a more stable alkyl N-Boc group. nih.gov Milder deprotection methods using reagents like oxalyl chloride in methanol (B129727) or various Lewis acids are also being explored to enhance selectivity and compatibility with sensitive functional groups. nih.govresearchgate.net
Advanced Synthetic Techniques and Optimization
To improve the efficiency, sustainability, and scalability of synthesizing this compound and its analogues, researchers are turning to advanced synthetic technologies.
Mechanochemistry in Amide Bond Formation
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. unimi.itchemrxiv.org This technique has been successfully applied to amide bond formation. acs.org
In mechanochemical synthesis, solid reactants are milled together, sometimes with a small amount of liquid (liquid-assisted grinding) or a catalyst, to form the desired product. acs.org This method can lead to high yields in short reaction times and is considered a green chemistry approach due to the reduction or elimination of solvent waste. researchgate.net For instance, direct amidation of carboxylic acids and amines has been achieved through thermo-mechanochemistry, which combines mechanical and thermal activation, avoiding the need for coupling reagents and other additives. chemrxiv.org This approach has been used for the quantitative synthesis of the active pharmaceutical ingredient moclobemide. chemrxiv.org Even enzymatic reactions, such as peptide bond formation catalyzed by papain, have been successfully carried out using ball milling. researchgate.netrsc.org
Continuous Flow Synthesis Methods
Continuous flow synthesis, where reagents are pumped through a reactor (often a microreactor or a packed column), offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govrsc.org This technology is well-suited for amide synthesis.
Various methods have been adapted for flow chemistry, including the use of coupling reagents like EDC.HCl in a screw reactor for solvent-free amidation. rsc.org Other approaches utilize high temperatures and pressures to drive the reaction between unprotected carboxylic acids and amines. nih.gov The use of packed-bed reactors with immobilized reagents or catalysts is also common, allowing for easy separation of the product from the excess reagents and byproducts. rsc.orgthieme-connect.de Flow systems have also been developed for telescoped reactions, where multiple synthetic steps are performed sequentially without isolating intermediates, significantly improving efficiency. nih.gov For example, a flow process was developed for the selective thermal deprotection of an N-Boc group, followed by a subsequent benzoylation step in a continuous sequence. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. arabjchem.orgarkat-usa.orgyoutube.com The heating is rapid and uniform, providing precise temperature control. arkat-usa.org
This technique has been effectively applied to the synthesis of benzamides and other amides. arabjchem.orgresearchgate.net For example, the ring-opening of oxazolones by amines to form benzamides, which can be difficult under conventional heating, proceeds efficiently under microwave irradiation. arabjchem.orgresearchgate.net Microwave heating can also be combined with continuous flow systems, creating highly efficient industrial-scale processes for amide synthesis. nih.gov The hydrolysis of benzamides to benzoic acids has also been demonstrated using microwave assistance, highlighting the technology's versatility in reactions involving amide bonds. youtube.comyoutube.com
Derivatization and Functionalization Strategies of the this compound Scaffold
The derivatization of the this compound scaffold can be systematically approached by targeting its three main components: the benzamide moiety, the aromatic ring, and the protected amine. These modifications allow for the generation of a diverse library of compounds.
Functionalization of the Benzamide Nitrogen:
The primary amide of the benzamide group can be a site for N-alkylation or N-arylation, although this generally requires specific conditions to overcome its relatively low nucleophilicity.
Electrophilic Aromatic Substitution:
The benzene (B151609) ring of the scaffold is activated by the electron-donating ethoxy group, which directs electrophilic substitution primarily to the ortho and para positions relative to it. The position para to the ethoxy group (position 5) is the most likely site for substitution due to steric hindrance from the adjacent ethoxy and benzamide groups.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent and Conditions | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-[2-(Boc-amino)ethoxy]-5-nitrobenzamide |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-[2-(Boc-amino)ethoxy]benzamide |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-2-[2-(Boc-amino)ethoxy]benzamide |
Deprotection and Subsequent Functionalization of the Amino Group:
The Boc (tert-butyloxycarbonyl) protecting group on the primary amine of the ethoxy side chain can be selectively removed under acidic conditions. The resulting primary amine is a versatile handle for a wide range of functionalization reactions.
Table 2: Deprotection of the Boc Group
| Reaction | Reagent and Conditions | Product |
|---|
Following deprotection, the primary amine can be readily derivatized through several standard methods to introduce new functionalities.
Table 3: Functionalization of the Deprotected Amine
| Reaction | Reagent and Conditions | Expected Product Structure |
|---|---|---|
| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | N-(2-(2-carbamoylphenoxy)ethyl)acetamide (for acetyl chloride) |
| Sulfonylation | Sulfonyl chloride, base | N-(2-(2-carbamoylphenoxy)ethyl)methanesulfonamide (for methanesulfonyl chloride) |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-2-(2-aminoethoxy)benzamide |
These derivatization strategies provide a robust platform for the synthesis of a wide array of analogues based on the this compound scaffold, enabling the systematic investigation of structure-activity relationships.
Advanced Structural Elucidation and Conformational Analysis of 2 2 Boc Amino Ethoxy Benzamide
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are fundamental to confirming the chemical identity and exploring the electronic and conformational landscape of 2-[2-(Boc-amino)ethoxy]benzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular skeleton by probing the chemical environment of each nucleus. For this compound (C₁₄H₂₀N₂O₄), both ¹H and ¹³C NMR spectra offer detailed insights into its structure. chemcd.comavantorsciences.com
The ¹H NMR spectrum displays characteristic signals corresponding to each distinct proton group. The aromatic protons of the ortho-substituted benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region. The protons of the ethoxy linker (-O-CH₂-CH₂-N-) give rise to two distinct triplets, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group produce a sharp singlet around 1.4 ppm. The amide (-CONH₂) and carbamate (B1207046) (-NH-Boc) protons are also observable, though their chemical shifts can be broad and solvent-dependent.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for all 14 carbon atoms. The carbonyl carbons of the amide and carbamate groups are the most deshielded, appearing far downfield. The aromatic carbons, ether-linked methylene (B1212753) carbons, and the carbons of the Boc group each resonate in their expected characteristic regions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data is compiled from typical values for the constituent functional groups and may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 8.2 (m) | 110 - 160 |
| Amide NH ₂ | 5.5 - 7.5 (br s) | - |
| Carbamate NH | 5.0 - 6.0 (br t) | - |
| -O-CH ₂-CH₂- | 4.2 - 4.4 (t) | 68 - 70 |
| -CH₂-NH -Boc | 3.5 - 3.7 (q) | 40 - 42 |
| Boc -C(CH ₃)₃ | 1.4 - 1.5 (s) | 28.0 - 28.5 |
| Amide C =O | - | 165 - 170 |
| Carbamate C =O | - | 155 - 157 |
| Boc -C (CH₃)₃ | - | 79 - 81 |
Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound, with a molecular weight of 280.32 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. chemcd.comavantorsciences.com
The fragmentation is heavily influenced by the Boc protecting group, which is known to undergo characteristic losses under ionization. doaj.org Common fragmentation pathways include:
Loss of isobutylene (B52900) (C₄H₈, 56 Da) from the Boc group to give an [M - 56]⁺ ion.
Loss of the entire tert-butyl group (C₄H₉, 57 Da).
Loss of tert-butoxy (B1229062) (•OC(CH₃)₃, 73 Da).
Complete loss of the Boc group (C₅H₉O₂, 101 Da).
Further fragmentation would involve cleavage of the ether bond and the benzamide (B126) moiety, similar to patterns observed for other benzamides and aromatic ethers. researchgate.netlibretexts.org The primary amide can lose NH₂, resulting in a stable benzoyl cation. researchgate.net
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 281 | [M+H]⁺ | Protonated molecular ion |
| 225 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 180 | [M+H - C₅H₉O₂]⁺ | Loss of Boc group |
| 121 | [C₇H₅NO]⁺ | Benzamide fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of amide) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within the molecule by detecting their characteristic vibrational frequencies. chemcd.com The spectra for this compound are dominated by absorptions from the amide, carbamate, and aromatic ether groups.
Key vibrational bands include:
N-H Stretching: Two distinct bands are expected in the 3100-3500 cm⁻¹ region. The primary amide (-CONH₂) gives rise to symmetric and asymmetric stretches, while the secondary carbamate (-NH-Boc) shows a single N-H stretch. The positions of these bands are sensitive to hydrogen bonding. researchgate.net
C=O Stretching: Strong absorption bands from the two carbonyl groups are prominent. The amide I band (primarily C=O stretch) typically appears around 1650-1680 cm⁻¹. The carbamate C=O stretch is usually found at a higher frequency, around 1690-1720 cm⁻¹.
C-O Stretching: Asymmetric and symmetric C-O-C stretches from the aryl ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Aromatic C-H and C=C Stretching: Signals corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations are seen between 1400 and 1600 cm⁻¹.
The presence of the ortho-ethoxy group allows for potential intramolecular hydrogen bonding between the ether oxygen and one of the amide N-H protons, which could be inferred from shifts in the N-H and C=O stretching frequencies compared to non-ortho substituted analogs. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3100 - 3500 | Amide & Carbamate |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Ethoxy & Boc Groups |
| C=O Stretch (Carbamate) | 1690 - 1720 | Boc Group |
| C=O Stretch (Amide I) | 1650 - 1680 | Benzamide |
| N-H Bend (Amide II) | 1580 - 1620 | Benzamide |
| C-O-C Asymmetric Stretch | 1200 - 1300 | Aryl Ether |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While specific X-ray crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguously determining the solid-state three-dimensional structure. A crystal structure would provide precise bond lengths, bond angles, and torsion angles.
Crucially, it would reveal the network of intermolecular interactions that stabilize the crystal lattice. Given the molecule's functional groups, a rich network of hydrogen bonds is expected. The amide (-CONH₂) and carbamate (-NH-) groups are excellent hydrogen bond donors, while the carbonyl oxygens (amide and carbamate) and the ether oxygen are potent hydrogen bond acceptors. It is highly probable that in the solid state, molecules would arrange in patterns forming hydrogen-bonded chains or sheets, significantly influencing the material's physical properties. chemicalbook.com
Computational Chemistry and Molecular Modeling
In the absence of crystallographic data, computational chemistry provides a powerful tool for exploring the molecule's conformational landscape and electronic properties.
Conformational analysis of this compound can be performed using computational methods such as Density Functional Theory (DFT). acadpubl.eursc.org Such studies are critical for understanding the molecule's flexibility, which is primarily dictated by rotation around several key single bonds:
The Ar-O bond (aryl-ether).
The O-CH₂ bond (ether-alkyl).
The CH₂-CH₂ bond.
The CH₂-N bond.
The N-C(O) bond of the carbamate.
By systematically rotating these bonds and calculating the potential energy of the resulting conformers, an energy map can be generated. Energy minimization calculations would then identify the lowest-energy (most stable) conformations. These studies can predict whether an intramolecular hydrogen bond between the amide N-H and the ethoxy oxygen is energetically favorable. nih.gov The results can help rationalize the spectroscopic data and provide hypotheses about the molecule's bioactive conformation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
The electronic structure of this compound is primarily determined by the interplay of the benzamide group, the 2-ethoxy substituent, and the N-Boc protected aminoethyl side chain. The benzamide moiety features a delocalized π-system across the benzene ring and the amide group. The oxygen and nitrogen atoms of the amide introduce significant polarity and the potential for hydrogen bonding.
The N-Boc (tert-butoxycarbonyl) protecting group on the aminoethoxy side chain also has a significant electronic impact. The carbonyl group within the Boc moiety is electron-withdrawing, while the tert-butoxy group is sterically bulky. These features affect the conformation and reactivity of the side chain.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar organic molecules, is presented below. These values would be obtained from DFT calculations.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~3-5 D | Indicates a polar molecule, suggesting solubility in polar solvents. |
| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability; a higher value suggests greater reactivity towards electrophiles. |
| LUMO Energy | ~ -1.0 eV | Relates to the electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would require specific DFT computations.
Prediction of Intramolecular Hydrogen Bonding Patterns
The molecular structure of this compound contains several hydrogen bond donors and acceptors, creating the potential for the formation of intramolecular hydrogen bonds. Such bonds can significantly influence the molecule's conformation, stability, and physicochemical properties. nih.gov
The primary amide group (-CONH2) provides a hydrogen bond donor (N-H) and an acceptor (C=O). The ethoxy side chain contains an ether oxygen, which can act as a hydrogen bond acceptor. Furthermore, the Boc-protected amine has a hydrogen bond donor (N-H) and a carbonyl oxygen acceptor.
Based on the analysis of related structures, such as ortho-substituted benzamides, two primary intramolecular hydrogen bonds can be predicted in this compound:
A seven-membered ring could form between the amide N-H proton and the ether oxygen of the 2-ethoxy group. Studies on similar systems, like ortho-(4-tolylsulfonamido)benzamides, have shown the prevalence of such intramolecular interactions, which can be identified through techniques like NMR spectroscopy by observing the downfield shift of the involved proton. nih.gov
A six-membered ring might be established between the N-H of the Boc-protected amine and the carbonyl oxygen of the benzamide.
The relative stability of these potential hydrogen-bonded conformations would depend on the specific geometry and the resulting strain in the molecule. Computational studies on 2-hydroxy-benzamides have demonstrated that the formation and stability of intramolecular hydrogen bonds are a delicate balance of electronic and steric factors. researchgate.net
The following table outlines the predicted characteristics of these potential intramolecular hydrogen bonds.
| Interaction | Predicted Ring Size | Donor | Acceptor | Expected Evidence |
|---|---|---|---|---|
| Amide N-H with Ether Oxygen | 7-membered | Amide N-H | Ethoxy Oxygen | Downfield shift of amide proton in NMR; specific IR frequency shift. |
| Boc-Amine N-H with Amide Carbonyl | 6-membered | Boc-Amine N-H | Amide C=O | Conformational restriction observed in 2D NMR studies. |
Structure Activity Relationship Sar Studies and Ligand Design Principles
Systematic Modification of the Benzamide (B126) Scaffold and Substituent Effects
The benzamide core is a common motif in many pharmacologically active compounds and serves as a versatile anchor for synthetic modifications. mdpi.comresearchgate.net Altering the substituents on the aromatic ring can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. libretexts.org
Substituents on the aromatic ring can be broadly classified as either electron-donating or electron-withdrawing, each imparting distinct properties to the molecule. libretexts.orglibretexts.org These changes can affect the reactivity of the ring and its interaction with protein targets. libretexts.org
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry. Halogens are electron-withdrawing via the inductive effect, which can alter the acidity of the amide proton and influence binding interactions. For instance, in a series of 2-aminothiazole (B372263) derivatives, the introduction of a 3-chlorobenzoyl group resulted in a potent analog with significantly improved antitubercular activity. nih.gov In another study on sulfamoyl-benzamide derivatives, a chlorophenyl substituent on the amide group led to significant inhibitory activity against specific enzyme isoforms. nih.gov The reactivity of halogen-substituted benzene (B151609) rings towards electrophilic substitution is related to the halogen's electronegativity. libretexts.org
Methoxymethyl and Other Groups: Alkoxy groups like methoxy (B1213986) or ethoxy, and more complex groups like methoxymethyl, can also modulate activity. A study on PTP1B inhibitors explored a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs. nih.gov The introduction of the methoxymethyl group at position 4 or 5 of the benzamide ring was a key design element, leading to a compound with high inhibitory activity (IC₅₀ = 0.07 μM) and good membrane permeability. nih.gov In general, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a protein. libretexts.org Conversely, an excessive number of aromatic rings or bulky substituents can negatively impact developability parameters like aqueous solubility. nih.gov
The following table summarizes the general effects of different substituent types on the benzamide ring.
| Substituent Type | Examples | General Effect on Ring | Potential Impact on Activity | Reference |
| Halogens | -F, -Cl, -Br | Electron-withdrawing (inductive effect) | Can enhance binding affinity, alter pKa | libretexts.org, nih.gov |
| Alkoxy | -OCH₃, -OCH₂CH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | Can improve potency and permeability | nih.gov |
| Alkyl | -CH₃, -C(CH₃)₃ | Electron-donating (inductive) | Increases nucleophilicity of the ring | libretexts.org |
| Nitro | -NO₂ | Strongly electron-withdrawing | Deactivates the ring, can act as a hydrogen bond acceptor | libretexts.org |
The amide bond is a critical structural feature, providing rigidity and specific hydrogen bonding capabilities. mdpi.com Modifications to this linkage can alter the molecule's conformation and biological activity. One approach involves replacing the simple amide with a more complex structure, such as a benzoyl hydrazine, which can then be condensed with various acid chlorides to create a library of N-arylamino-4-acetamido-2-ethoxy benzamides. tsijournals.com Another strategy involves using a flexible linker like 4-(aminomethyl)benzamide (B1271630) to avoid steric clashes within a binding pocket, as demonstrated in the design of certain kinase inhibitors. nih.gov The stability and synthetic accessibility of the amide bond make it a cornerstone of combinatorial chemistry and drug design. mdpi.com
Role of the 2-Ethoxy Moiety in Biological Activity and Molecular Recognition
The ethoxy group at the 2-position of the benzamide ring (ortho-position) plays a significant role in defining the compound's properties. Its placement can induce a specific conformation of the amide group relative to the ring, which may be crucial for fitting into a receptor's binding site. The ethoxy group can also contribute to the compound's lipophilicity, potentially improving its ability to cross biological membranes. ontosight.ai In studies of 2-ethoxybenzamide (B1671398) derivatives as Kv2.1 inhibitors, this moiety was a key part of the scaffold that led to highly potent and selective compounds. nih.gov Similarly, in the development of PTP1B inhibitors, the 2-ethoxy group was a constant feature in the most active compounds, suggesting its importance for biological activity. nih.gov
Investigation of the Boc-Amino Group's Contribution to Activity and Linker Functionality
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.combzchemicals.comfishersci.co.uk Its primary role is to temporarily mask the reactive amino group to prevent it from participating in unwanted side reactions during multi-step synthesis. genscript.com
The introduction of the Boc group significantly alters the physicochemical properties of the parent amine. The Boc group is bulky and lipophilic, which generally increases the molecule's solubility in organic solvents while decreasing its aqueous solubility. This change in lipophilicity can influence the compound's ability to cross cell membranes, a key factor in bioavailability. ontosight.ai While Boc protection is essential for synthesis, the protected compound itself is often a prodrug or an intermediate. In some cases, the Boc-protected intermediate may exhibit biological activity, as seen in a study where an intermediate with a Boc group showed high anti-inflammatory effects. nih.gov However, the presence of the Boc group can also prevent key interactions, such as hydrogen bonding, that the free amine would otherwise make with a biological target. rsc.org
The removal of the Boc group, known as deprotection, is typically achieved under acidic conditions. studysmarter.co.uk A common method involves using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.combzchemicals.com This process cleaves the carbamate (B1207046), releasing the free amine along with carbon dioxide and isobutene as byproducts. genscript.com Alternative methods, including thermal deprotection, can also be employed, which may be advantageous in avoiding acidic workups. researchgate.net
Deprotection unmasks the primary amine, yielding the final active compound, 2-(2-aminoethoxy)benzamide. This newly freed amino group can be critical for biological activity. It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a protein's active site. For example, in a series of tris-benzamide derivatives, the deprotection of a Boc group to yield a 2-aminoethyl moiety was a key step in the synthesis of the final compounds. acs.org The removal of the Boc group can therefore switch the molecule from an inactive or less active state to a highly active one by enabling these essential binding interactions.
The following table outlines the process and implications of Boc group manipulation.
| Process | Reagents | Effect on Compound | Biological Implication | Reference |
| Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base | Masks amine, increases lipophilicity | Prevents unwanted reactions during synthesis; may alter or reduce direct target binding | jk-sci.com, genscript.com |
| Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Exposes free amine, increases polarity | Enables hydrogen bonding with target; often required for final biological activity | jk-sci.com, bzchemicals.com, fishersci.co.uk |
Conformational Flexibility and Intramolecular Hydrogen Bonding in SAR
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a target receptor. The conformational flexibility of 2-[2-(Boc-amino)ethoxy]benzamide is a critical determinant of its potential interactions and is largely governed by the rotatable bonds within its structure.
The ethoxy linker between the benzamide and the Boc-amino groups introduces a significant degree of flexibility. Rotation around the C-O and C-C bonds of this linker allows the molecule to adopt a wide range of conformations in solution. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit into a binding pocket. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity.
Intramolecular hydrogen bonds can play a crucial role in pre-organizing the molecule into a more bioactive conformation, thereby reducing the entropic cost of binding. In this compound, several potential intramolecular hydrogen bonds could influence its conformational landscape:
The amide N-H of the benzamide group could form a hydrogen bond with the ether oxygen of the ethoxy linker.
The N-H of the Boc-amino group could also interact with the ether oxygen.
A hydrogen bond could potentially form between the amide N-H and the carbonyl oxygen of the Boc group, or vice-versa.
Ligand-Based and Structure-Based Drug Design Approaches
The optimization of a lead compound like this compound can be approached through both ligand-based and structure-based drug design methods.
Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate the potency, selectivity, and pharmacokinetic properties of a compound by substituting one functional group with another that has similar steric and electronic properties. In the context of this compound, several bioisosteric replacements could be envisioned to probe the SAR of the molecule.
For instance, the benzamide group is a common pharmacophore, and its properties can be fine-tuned through various bioisosteric replacements. The table below illustrates some potential modifications.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Benzamide | Thiobenzamide | Modulate hydrogen bonding and electronic properties. |
| Benzamide | 1,3,4-Oxadiazole | Introduce a heterocyclic core to improve metabolic stability and alter vector space for further modifications. |
| Benzamide | Tetrazole | Act as a non-classical bioisostere of a carboxylic acid (after hydrolysis of the amide), potentially improving solubility and metabolic stability. |
| Boc-amino | Acylsulfonamide | Enhance acidity of the N-H group and introduce a different hydrogen bonding pattern. |
These replacements would systematically alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent compound, providing valuable insights into the structural requirements for activity.
Fragment Growing and Linker Exit Vector Analysis
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which are then grown or linked together to produce a higher affinity ligand. The structure of this compound can be deconstructed into its constituent fragments: the benzamide group and the Boc-protected ethoxyamine.
If the benzamide fragment were identified as a hit in a fragment screen, a "fragment growing" approach could be employed. This would involve extending the fragment into an adjacent binding pocket to pick up additional interactions. The ethoxyamine tail could be considered the result of an initial fragment growing exercise.
Linker exit vector analysis is crucial for understanding how to best elaborate a fragment. For the benzamide fragment, the exit vector would be the point of attachment of the ethoxy linker (the ortho position). The angle and length of the linker are critical parameters that can be optimized to position the second fragment (the Boc-amino group) in a favorable orientation. Different linker lengths and compositions (e.g., using alkyl chains, incorporating heteroatoms) could be explored to probe the SAR of the linker region.
Computational SAR and Cheminformatics Approaches
Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding the design of new compounds. For this compound, various computational approaches could be applied to build a comprehensive SAR model.
Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of analogues to correlate physicochemical properties with biological activity. Descriptors such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors could be used to build a predictive model.
Pharmacophore modeling could be used to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a series of active compounds related to this compound would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Molecular docking simulations could be used to predict the binding mode of this compound within the active site of a target protein. These simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The results of docking studies can guide the design of new analogues with improved binding characteristics.
The table below summarizes the computational approaches and their potential applications to the study of this compound.
| Computational Approach | Application to this compound | Expected Outcome |
| QSAR | Correlate physicochemical properties of analogues with activity. | A predictive model to guide the design of more potent compounds. |
| Pharmacophore Modeling | Identify the key 3D features required for activity. | A 3D model to screen for new scaffolds or guide lead optimization. |
| Molecular Docking | Predict the binding mode in a target receptor. | A detailed understanding of the protein-ligand interactions driving affinity. |
By integrating these computational and cheminformatics approaches with traditional medicinal chemistry strategies, a thorough understanding of the SAR for this chemical scaffold can be developed, paving the way for the design of more effective therapeutic agents.
Applications in Chemical Biology and Advanced Drug Discovery Modalities
Molecular Linkers and Spacers
The ethoxybenzamide portion of the molecule provides a flexible and stable spacer element. Linkers are crucial in modern drug design, connecting two or more functional moieties, such as a targeting ligand and a therapeutic payload, without compromising the activity of either part. The length and chemical nature of the linker can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate.
The Boc-protected amine serves as a key functional handle. Following deprotection under acidic conditions, the resulting primary amine can be readily coupled to other molecules using standard amide bond formation reactions or other nucleophilic addition/substitution chemistries. This modularity is essential for constructing diverse molecular libraries for screening and optimization.
Integration into Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. enamine.net A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.
The 2-[2-(Boc-amino)ethoxy]benzamide structure is particularly relevant for the synthesis of PROTACs that utilize benzamide-based ligands for the E3 ligase Cereblon (CRBN). nih.gov Research has led to the discovery of benzamide (B126) derivatives as potent CRBN binders, offering an alternative to traditional phthalimide-based ligands. nih.gov These benzamide binders can offer improved chemical stability and a distinct selectivity profile. nih.gov
In the synthesis of such PROTACs, a building block like this compound can be deprotected to reveal the primary amine. This amine can then be coupled to a ligand targeting a specific protein of interest, completing the PROTAC structure. The development of modular chemistry toolboxes for CRBN-directed PROTACs often involves creating a variety of linkers attached to the E3 ligase ligand, equipped with functional groups like protected amines for subsequent coupling. nih.gov The use of mono-N-Boc-protected diamine linkers is a common strategy to accelerate the synthesis and evaluation of PROTAC libraries. nih.gov
| Component | Function in PROTAC Synthesis | Relevant Research Finding |
| Benzamide Group | Can act as a ligand for the E3 ligase Cereblon (CRBN). | Benzamide-type derivatives can replicate the interactions of the natural CRBN degron and exhibit enhanced chemical stability. nih.gov |
| Ethoxy Linker | Provides a flexible spacer to connect the CRBN ligand to the target protein ligand. | The biological activity of PROTACs is strongly affected by the physicochemical properties of linkers, including their length and composition. nih.gov |
| Boc-Protected Amine | A synthetic handle that, after deprotection, allows for the covalent attachment of the target protein ligand. | Boc-protected intermediates are superior for linker synthesis as the Boc group can be removed under acidic conditions compatible with other functional groups in the molecule. nih.gov |
Utilization in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are targeted therapies that link a potent cytotoxic payload to a monoclonal antibody via a chemical linker. nih.gov The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is released to induce cell death. The linker's stability in circulation and its ability to release the drug at the target site are paramount for the ADC's efficacy and safety.
Linkers in ADCs can be either non-cleavable or cleavable. nih.gov A structure like this compound is well-suited for incorporation into cleavable linkers. After deprotection of the Boc group, the exposed amine can be functionalized in several ways. For instance, it could be acylated with a payload-containing moiety that is sensitive to the lysosomal environment of a cancer cell, such as an enzyme-cleavable dipeptide (e.g., Val-Cit). nih.gov
Scaffold Development for Novel Therapeutic Agents
A "scaffold" in medicinal chemistry is a core chemical structure from which a library of derivatives can be built to explore structure-activity relationships (SAR). The benzamide moiety is considered a "privileged scaffold" because it can interact with a wide range of biological targets through hydrogen bonding and hydrophobic interactions. nih.govstorkapp.meresearchgate.net
Research has demonstrated the versatility of the benzamide scaffold in developing new therapeutic agents for various diseases.
β3 Adrenergic Receptor Agonists: SAR studies have identified benzamide derivatives as potent and selective agonists for the human β3-adrenergic receptor, a target for overactive bladder. nih.gov
Enzyme Inhibitors: Substituted benzamides have been investigated as multi-target compounds, for example, as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), both of which are implicated in Alzheimer's disease. mdpi.com
Anti-cancer Agents: The benzimidazole (B57391) scaffold, which is structurally related to benzamide, is found in numerous FDA-approved drugs and is a focus of anticancer drug design. nih.gov
The compound this compound provides a starting point for developing novel benzamide-based therapeutics. The Boc-protected amine allows for the systematic introduction of diverse chemical groups, enabling chemists to fine-tune the molecule's properties to optimize its interaction with a specific biological target.
Precursors for Biotinylated Ligands and Fluorescent Probes
Biotinylated ligands and fluorescent probes are indispensable tools in chemical biology for studying biological processes, identifying drug targets, and quantifying molecular interactions.
Biotinylation is the process of attaching biotin (B1667282) to another molecule. The high-affinity interaction between biotin and streptavidin is widely exploited for detection, purification, and immobilization of biomolecules. sartorius.com A compound like this compound is an ideal precursor for creating biotinylated ligands. The synthesis strategy would involve:
Deprotection of the Boc group to yield a primary amine.
Coupling of the amine with activated biotin (e.g., biotin-NHS ester or using coupling reagents like HATU) to form a stable amide bond. nih.gov
The resulting molecule would be a biotinylated benzamide derivative, which could be designed to bind to a specific protein target, allowing for its detection or isolation using streptavidin-coated surfaces or reagents.
Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. They are used to label and visualize specific components within cells or tissues. researchgate.net Similar to biotinylation, this compound can serve as a precursor for synthesizing fluorescent probes. After removing the Boc protecting group, the primary amine can be reacted with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. Many fluorescent dyes are commercially available in these activated forms for precisely this purpose. nih.govnih.gov This would covalently link the benzamide moiety to the fluorescent tag, creating a probe that could be used in cellular imaging or fluorescence-based assays.
Synthesis of Amphiphiles for Nucleic Acid Delivery (DNA/siRNA)
Gene therapies, including those based on plasmid DNA (pDNA) and small interfering RNA (siRNA), require effective delivery systems to transport the negatively charged nucleic acids across cell membranes. nih.gov Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, are commonly used to create these delivery vectors. nih.gov They can self-assemble with nucleic acids to form nanoparticles (lipoplexes or polyplexes) that protect the genetic material from degradation and facilitate its entry into cells. nih.govnih.gov
The structure of this compound contains elements that are valuable for the design of such amphiphiles.
The benzamide ring and the Boc-protected group contribute hydrophobic character.
The ethoxy chain and the amide bond provide hydrophilic character and hydrogen bonding capability.
This compound can be used as a building block for more complex amphiphilic structures. For example, after deprotection, the amine could be reacted with long alkyl chains to significantly increase the molecule's hydrophobicity, creating a classic amphiphilic structure. Alternatively, it could be polymerized or attached to a cationic polymer like polyethylenimine (PEI) to enhance its ability to condense DNA or siRNA through electrostatic interactions. nih.gov The ability to tune the balance between hydrophobic and hydrophilic components is critical for designing effective nucleic acid delivery systems. temple.edu
Future Perspectives and Research Challenges for 2 2 Boc Amino Ethoxy Benzamide
Development of Highly Selective and Potent Derivatives
A primary objective in the continued investigation of 2-[2-(Boc-amino)ethoxy]benzamide is the rational design and synthesis of derivatives with enhanced selectivity and potency. The initial scaffold provides a starting point, but modifications to its structure are crucial for optimizing its interaction with specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in identifying which functional groups and structural motifs contribute most significantly to its desired biological effects. Researchers will likely focus on modifying the benzamide (B126), ethoxy, and Boc-amino moieties to fine-tune the compound's electronic and steric properties. The ultimate goal is to develop analogs that exhibit high affinity for their intended target while minimizing off-target effects, a critical factor in the development of any potential therapeutic agent.
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial biological context of this compound may be established, a significant area of future research lies in the exploration of novel biological targets and, consequently, new therapeutic applications. Unbiased screening approaches, such as high-throughput screening against diverse panels of enzymes and receptors, could reveal unexpected biological activities. Furthermore, understanding the compound's mechanism of action at a molecular level is paramount. Elucidating the specific signaling pathways and cellular processes modulated by this compound and its derivatives could open doors to investigating their efficacy in a range of diseases beyond their initial scope of study. This exploration could uncover potential applications in areas such as neurodegenerative diseases, inflammatory disorders, or metabolic conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Advancements in Synthetic Efficiency and Scalability
For any promising derivative of this compound to move beyond the laboratory, the development of efficient and scalable synthetic routes is essential. Current synthetic methods may be suitable for producing small quantities for initial research, but they may not be practical for larger-scale production. Future research will need to focus on developing cost-effective and environmentally friendly synthetic strategies. This includes exploring novel catalysts, optimizing reaction conditions, and minimizing the number of synthetic steps. The ability to produce larger quantities of the compound is a critical prerequisite for more extensive preclinical and, potentially, clinical evaluation.
Q & A
Q. What synthetic strategies are commonly employed to introduce the Boc-protected aminoethoxy group into benzamide derivatives?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For ethoxy linkage, nucleophilic substitution between a hydroxyl-containing benzamide precursor and a Boc-protected aminoethyl halide (e.g., Boc-aminoethyl bromide) is widely used. Reaction optimization may require controlled temperature (0–25°C) and inert atmosphere to prevent Boc deprotection .
Q. How can crystallographic data inform the structural analysis of 2-[2-(Boc-amino)ethoxy]benzamide?
Single-crystal X-ray diffraction can reveal bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding patterns (e.g., O—H⋯O and C—H⋯O) observed in structurally similar benzamide derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) suggest potential packing arrangements and stability profiles. Such data guide predictions about solubility and reactivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm) and ethoxy linkage connectivity.
- IR : Peaks at ~1680–1720 cm indicate carbonyl groups (amide and Boc).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
The Boc group is acid-labile, requiring neutral to mildly basic conditions for stability. Acidic environments (e.g., TFA/DCM) cleave the Boc moiety, which is critical to avoid during synthesis unless intentional deprotection is needed. Stability assays using HPLC or TLC can monitor degradation .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., over-alkylation or Boc cleavage) be minimized during synthesis?
Q. What computational methods are suitable for predicting the compound’s reactivity in photoredox catalysis?
Density functional theory (DFT) calculations can model electron-transfer processes. For example, Ru(bpy)-mediated reactions (as in α-alkylation of aldehydes) may predict whether the compound’s amide or ethoxy group participates in redox events. Solvent effects (e.g., acetonitrile vs. DMF) should be included in simulations .
Q. How should researchers address discrepancies in hydrogen bonding patterns observed in crystallography vs. computational models?
- Validate Experimental Conditions : Ensure crystallization solvents (e.g., ethanol/water mixtures) match computational solvation models.
- Adjust Force Fields : Modify parameters in molecular dynamics simulations to account for observed O—H⋯O interactions.
- Cross-Reference with Analogues : Compare data with structurally similar compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) to identify systematic errors .
Q. What strategies optimize the compound’s solubility for biological assays without compromising stability?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Maintain near-neutral pH to prevent Boc cleavage.
- Derivatization : Introduce polar groups (e.g., PEG linkers) at non-critical positions, as seen in ADC payload customization .
Q. How can reaction kinetics be quantitatively analyzed for Boc deprotection in the presence of the benzamide core?
Use stopped-flow UV-Vis spectroscopy or in situ FTIR to monitor Boc group removal kinetics under acidic conditions (e.g., TFA). Compare rate constants () with control compounds to assess electronic effects of the benzamide moiety .
Q. What statistical approaches are recommended for validating reproducibility in multi-step syntheses?
- Design of Experiments (DoE) : Screen factors (e.g., temperature, catalyst loading) to identify critical variables.
- ANOVA : Analyze batch-to-batch variability in yield and purity.
- Control Charts : Track intermediate quality (e.g., HPLC purity ≥95%) across iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
